molecular formula C15H19N3O3 B2962014 2-Cyano-3-[(3,4-dimethoxyphenethyl)amino]-2-butenamide CAS No. 303148-34-7

2-Cyano-3-[(3,4-dimethoxyphenethyl)amino]-2-butenamide

Cat. No. B2962014
CAS RN: 303148-34-7
M. Wt: 289.335
InChI Key: AHRAEIPXFOMMSM-BENRWUELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-3-[(3,4-dimethoxyphenethyl)amino]-2-butenamide is a chemical compound with the molecular formula C15H19N3O3 and a molecular weight of 289.33 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of 2-Cyano-3-[(3,4-dimethoxyphenethyl)amino]-2-butenamide can be analyzed using various computational methods. For example, a similar compound, 2-cyano-3-[4(diphenylamino)phenyl] acrylic acid, was studied using DFT (B3LYP) and HF methods, with the basic sets 6-31G(d,p) and 6-311G(d,p) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Cyano-3-[(3,4-dimethoxyphenethyl)amino]-2-butenamide can be analyzed using various computational methods. For example, a similar compound, 2-cyano-3-[4(diphenylamino)phenyl] acrylic acid, was studied for its optoelectronic properties .

Scientific Research Applications

Anticancer Activity

This compound has shown promise in the field of oncology. It has been found to inhibit topoisomerase, an enzyme crucial for DNA replication and cell division in cancer cells . This inhibition can lead to the death of rapidly dividing cancer cells, making it a potential candidate for anticancer drug development.

Antifungal Properties

The compound also exhibits antifungal activity, particularly against Candida species . It has been shown to interact with the active site of CYP51, a key enzyme in fungal cell membrane synthesis. This interaction can disrupt the growth and proliferation of fungal cells, suggesting its use as an antifungal agent.

Synthesis of 2-Amino-3-cyano-4H-chromenes

2-Cyano-3-[(3,4-dimethoxyphenethyl)amino]-2-butenamide can be used in the synthesis of 2-amino-3-cyano-4H-chromenes . These chromenes are valuable intermediates in organic chemistry and can be used to create a variety of pharmacologically active compounds.

Multicomponent Tandem Oxidation Process

The compound serves as a precursor in a novel base-metal multifunctional catalyst system for the synthesis of 2-amino-3-cyano-4H-chromenes via a multicomponent tandem oxidation process . This process is significant for its high atom economy and reduction in waste production.

Enantioselective Synthesis

It can be utilized in enantioselective synthesis processes to produce chiral molecules . Chiral molecules are essential in the pharmaceutical industry as they can lead to drugs with improved efficacy and reduced side effects.

Analytical Chemistry

In analytical chemistry, this compound can be used as a reagent to detect the presence of other substances through specific reactions that result in measurable changes . This application is crucial for quality control and research in various chemical industries.

Future Directions

The future directions for the study of 2-Cyano-3-[(3,4-dimethoxyphenethyl)amino]-2-butenamide could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activities could be explored further .

properties

IUPAC Name

(Z)-2-cyano-3-[2-(3,4-dimethoxyphenyl)ethylamino]but-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-10(12(9-16)15(17)19)18-7-6-11-4-5-13(20-2)14(8-11)21-3/h4-5,8,18H,6-7H2,1-3H3,(H2,17,19)/b12-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRAEIPXFOMMSM-BENRWUELSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(=O)N)NCCC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C#N)/C(=O)N)/NCCC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-3-[(3,4-dimethoxyphenethyl)amino]-2-butenamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.